REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C[O-].[Na+].[CH2:13](Br)[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)C>[C:15]1([CH2:14][CH2:13][CH:2]([C:3]([CH3:5])=[O:4])[C:1]([O:7][CH2:8][CH3:9])=[O:6])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
53.8 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
Sodium methoxide
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
53.8 g
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to 40°-50°
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
ADDITION
|
Details
|
added dropwise over 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 30°-35°
|
Type
|
FILTRATION
|
Details
|
filtered over diatomaceous earth with ethanol
|
Type
|
WASH
|
Details
|
wash
|
Type
|
WASH
|
Details
|
The combined filtrate and wash
|
Type
|
CONCENTRATION
|
Details
|
were concentrated in vacuo to a pot temperature of 50°
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25°
|
Type
|
ADDITION
|
Details
|
diluted with 150 ml
|
Type
|
CUSTOM
|
Details
|
The hexane layer was separated
|
Type
|
WASH
|
Details
|
washed with 25 ml
|
Type
|
WASH
|
Details
|
back-washed with 40 ml
|
Type
|
WASH
|
Details
|
washed with 60 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of water, dried over 15 g
|
Type
|
FILTRATION
|
Details
|
MgSO4, filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCC(C(=O)OCC)C(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |